molecular formula C30H25NO2P2S B5300722 O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate

O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate

Cat. No.: B5300722
M. Wt: 525.5 g/mol
InChI Key: MCICDSSOJZPBSB-UHFFFAOYSA-N
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Description

O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate is an organophosphorus compound known for its unique structure and properties This compound features a phosphoranylidene group, which is a phosphorus atom double-bonded to a nitrogen atom, and is further bonded to thiophosphate and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate typically involves the reaction of triphenylphosphine with diphenylphosphorochloridate in the presence of a base. The reaction proceeds through the formation of an intermediate phosphonium salt, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the diphenyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranylidene compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties.

Scientific Research Applications

O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranylidene intermediates.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate involves its interaction with molecular targets through its phosphoranylidene group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved often include the inhibition or activation of specific enzymes, modulation of signaling pathways, and alteration of molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinylhydroxylamine: Similar in structure but contains a hydroxylamine group instead of a thiophosphate group.

    Triphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphoranylidene group.

    Diphenylphosphorochloridate: A precursor in the synthesis of O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate.

Uniqueness

This compound is unique due to its combination of phosphoranylidene and thiophosphate groups, which imparts distinct reactivity and potential applications. Its ability to form stable complexes with nucleophilic sites makes it valuable in various research and industrial applications.

Properties

IUPAC Name

diphenoxy-sulfanylidene-[(triphenyl-λ5-phosphanylidene)amino]-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO2P2S/c36-35(32-26-16-6-1-7-17-26,33-27-18-8-2-9-19-27)31-34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCICDSSOJZPBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO2P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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